(5R)-Carbapenem-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

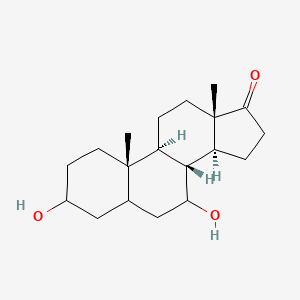

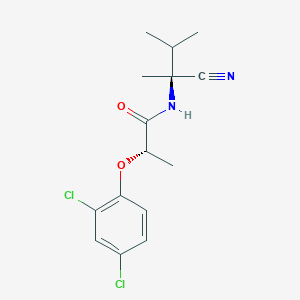

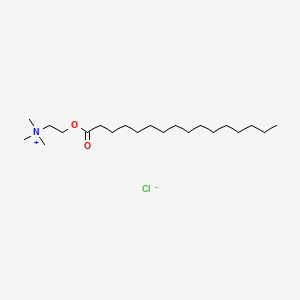

(5R)-carbapenem-3-carboxylate is a monocarboxylic acid anion that is the conjugate base of (5R)-carbapenem-3-carboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 1-carbapenem-3-carboxylic acid.

Scientific Research Applications

Biosynthesis and Stereochemistry

- Synthesis and Role in Carbapenem Biosynthesis : (5R)-Carbapenem-3-carboxylate is a crucial intermediate in the biosynthesis of carbapenem antibiotics. It undergoes a stereoinversion/desaturation process facilitated by the enzyme CarC, an alpha-ketoglutarate-dependent non-heme iron oxygenase (Stapon, Li, & Townsend, 2003).

- Stereochemical Assignments in Carbapenem Biosynthesis : The stereochemistry of (5R)-Carbapenem-3-carboxylate and related compounds is essential for understanding their biosynthesis and structural integrity. The stereochemical assignments have been confirmed, clarifying the roles of various enzymes in the biosynthetic pathway (Stapon, Li, & Townsend, 2003).

Biotechnological Advances

- Combinatorial Biosynthesis for New Compounds : Research has focused on optimizing fermentation conditions and synthesizing new compounds through combinatorial biosynthetic techniques, which involve (5R)-Carbapenem-3-carboxylate (Shao Lei, 2011).

- Gene Clusters and Enzyme Manipulation : The identification of gene clusters encoding enzymes for carbapenem production opens possibilities for efficient routes to carbapenems or useful intermediates through enzyme manipulation (Sleeman et al., 2004).

Enzymatic Functions and Mechanisms

- Carboxymethylproline Synthase : CarB, an enzyme in the crotonase superfamily, catalyzes the formation of intermediates that lead to (5R)-Carbapenem-3-carboxylate. This enzyme combines multiple activities, including decarboxylation, C-C bond formation, and CoA ester hydrolysis (Gerratana et al., 2004).

- Mechanism of Carbapenem Synthase : High-level computational studies have been used to explore the mechanism of carbapenem synthase, which involves epimerization at C5 and desaturation at C2/C3. This understanding aids in developing new antibiotics (Topf et al., 2004).

Practical Synthesis and Antibacterial Activity

- Practical Synthesis of Antibiotics : A practical synthesis method for the large-scale production of the carbapenem antibiotic ertapenem sodium has been developed, highlighting the importance of (5R)-Carbapenem-3-carboxylate as an intermediate (Williams et al., 2005).

- Antibacterial Evaluation of Analogs : Studies on the synthesis and in vitro antibacterial evaluation of new meropenem analogs, which include (5R)-Carbapenem-3-carboxylate derivatives, contribute to the discovery of new antibiotics with improved efficacy (El-Gamal, Kim, & Oh, 2011).

Resistance and Healthcare Challenges

- Carbapenem-Resistant Pathogens : The prevalence of carbapenem-resistant Gram-negative pathogens in healthcare-associated infections underscores the significance of understanding and developing new compounds related to (5R)-Carbapenem-3-carboxylate (Makharita et al., 2020).

properties

Product Name |

(5R)-Carbapenem-3-carboxylate |

|---|---|

Molecular Formula |

C7H6NO3- |

Molecular Weight |

152.13 g/mol |

IUPAC Name |

(5R)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C7H7NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h2,4H,1,3H2,(H,10,11)/p-1/t4-/m1/s1 |

InChI Key |

BSIMZHVOQZIAOY-SCSAIBSYSA-M |

Isomeric SMILES |

C1C=C(N2[C@H]1CC2=O)C(=O)[O-] |

Canonical SMILES |

C1C=C(N2C1CC2=O)C(=O)[O-] |

synonyms |

1-carbapen-2-em-3-carboxylate 1-carbapen-2-em-3-carboxylic acid 1-carbapen-2-em-3-carboxylic acid, sodium salt, (2R-cis)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)

![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)

![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)